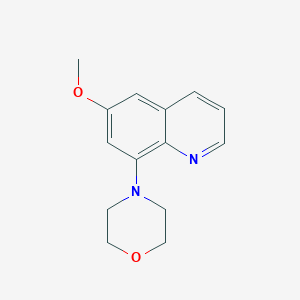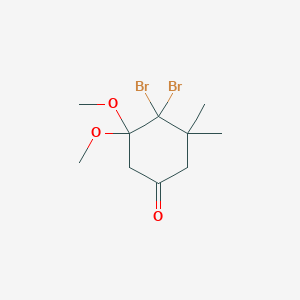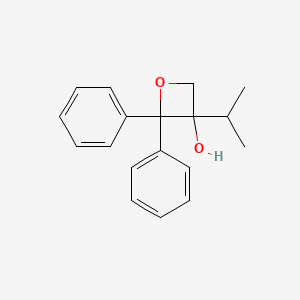![molecular formula C12H17NO4S B14398220 2-[Methyl(phenyl)sulfamoyl]pentanoic acid CAS No. 87712-33-2](/img/structure/B14398220.png)
2-[Methyl(phenyl)sulfamoyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)sulfamoyl]pentanoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)sulfamoyl]pentanoic acid typically involves the reaction of a sulfonamide with a pentanoic acid derivative. One common method is the reaction of methylphenylsulfonamide with 2-bromopentanoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group replaces the bromine atom on the pentanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)sulfamoyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(phenyl)sulfamoyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)sulfamoyl]pentanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanoic acid: A structurally similar compound with a methyl group on the pentanoic acid backbone.
Phenylsulfonamide: Contains the sulfonamide group but lacks the pentanoic acid moiety.
2-Methylphenylsulfonamide: Similar to 2-[Methyl(phenyl)sulfamoyl]pentanoic acid but without the pentanoic acid group.
Uniqueness
This compound is unique due to the combination of the sulfamoyl group and the pentanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87712-33-2 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-[methyl(phenyl)sulfamoyl]pentanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-3-7-11(12(14)15)18(16,17)13(2)10-8-5-4-6-9-10/h4-6,8-9,11H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
GSDFMOVJDKPCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


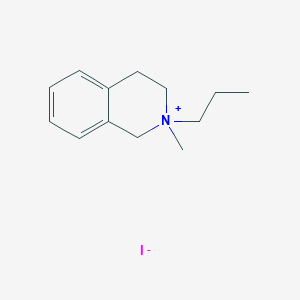
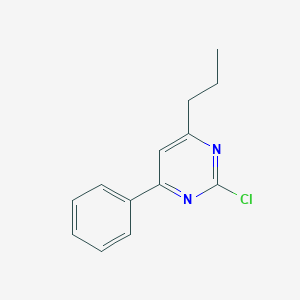
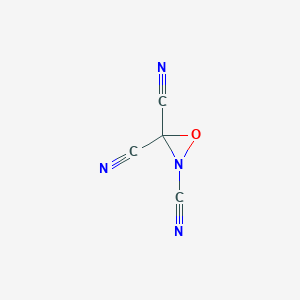
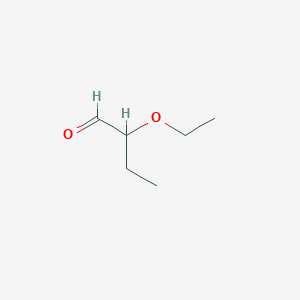
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
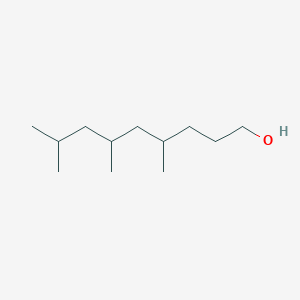
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
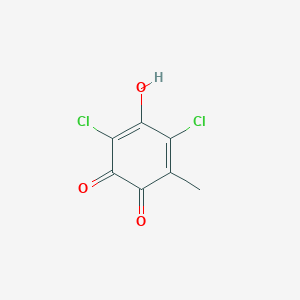
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
